3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
Properties
IUPAC Name |
3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-15)6-11(16)7-10/h5-7H,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKHXHLIKQVEPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of Halogenated Precursors
The most widely documented approach involves Miyaura borylation , a palladium-catalyzed reaction substituting aryl halides with boronic esters.
Precursor Synthesis: 5-Bromo-3-nitrobenzonitrile
The synthesis begins with 5-bromo-3-nitrobenzonitrile , prepared via nitration and bromination of meta-substituted benzonitrile derivatives.
Key Steps :
Boronic Ester Installation
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Catalyst : Pd(dppf)Cl₂ (2–5 mol%)
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Ligand : BINAP (2–5 mol%)
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Base : KOAc (3 equiv)
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Boron Source : Bis(pinacolato)diboron (1.2 equiv)
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Solvent : Toluene or 1,4-dioxane
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Temperature : 80–100°C, 12–24 h
Procedure :
5-Bromo-3-nitrobenzonitrile reacts with bis(pinacolato)diboron under inert atmosphere, yielding 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (85–92% yield).
Characterization Data :
Nitro Group Reduction
The nitro group is reduced to an amine using catalytic hydrogenation or stoichiometric reducing agents.
Catalytic Hydrogenation :
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Catalyst : 10% Pd/C (5–10 wt%)
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H₂ Pressure : 1–3 atm
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Solvent : Ethanol or THF
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Temperature : 25–50°C, 4–8 h
Procedure :
3-Nitro-5-(pinacol boronate)benzonitrile undergoes hydrogenation to yield the target compound (88–95% yield).
Characterization Data :
Alternative Route: Copper-Catalyzed Aminoboration
A less common but efficient method employs copper catalysis to concurrently introduce boron and amine groups.
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Catalyst : CuCl (10 mol%)
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Ligand : BINAP (10 mol%)
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Base : LiO-t-Bu (3 equiv)
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Boron Source : Bis(pinacolato)diboron (1.5 equiv)
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Amine Source : O-Benzoyl-N,N-dialkylhydroxylamines
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Solvent : THF
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Temperature : 25°C, 12–18 h
Procedure :
Methylenecyclopropane derivatives react with diboron and hydroxylamine reagents, yielding boronate-amine adducts. Adaptation to aromatic systems requires substituent-directed regioselectivity.
Limitations :
Industrial-Scale Production Considerations
Process Optimization
Key Parameters :
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Catalyst Recycling : Pd immobilization on silica or magnetic nanoparticles reduces costs.
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Continuous Flow Systems : Enhance reaction consistency and throughput.
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Solvent Recovery : Toluene and THF are distilled and reused to minimize waste.
Economic Analysis :
| Parameter | Value |
|---|---|
| Palladium Loading | 0.5–1.0 mol% |
| Batch Cycle Time | 8–12 h |
| Overall Yield | 78–85% |
| Purity (HPLC) | ≥99% |
Analytical Validation and Quality Control
Purity Assessment
Methods :
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted aromatic compounds depending on the coupling partner used.
Scientific Research Applications
Medicinal Chemistry
3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has been investigated for its potential as a pharmaceutical intermediate. Its amino group can participate in various reactions that modify biological activity:
- Drug Development : The compound can serve as a precursor for synthesizing biologically active molecules. Its ability to form stable complexes with metal ions enhances its potential as a lead compound in drug discovery.
Organic Synthesis
The unique boron-containing structure allows for various synthetic applications:
- Cross-Coupling Reactions : The presence of the dioxaborolane group makes this compound useful in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is vital for forming carbon-carbon bonds in organic synthesis.
- Functionalization of Aromatic Compounds : The amino group can be easily modified to introduce different functional groups, making it versatile for creating complex organic molecules.
Materials Science
Research indicates that compounds with boron functionalities can enhance the properties of materials:
- Polymer Chemistry : Incorporating this compound into polymer matrices can improve thermal stability and mechanical properties.
- Nanomaterials : The compound's unique structure may facilitate the development of nanomaterials with tailored electronic properties, potentially leading to advancements in electronics and photonics.
Case Study 1: Drug Synthesis
A study focused on synthesizing novel anti-cancer agents utilized this compound as a key intermediate. Through strategic modifications of the amino group and subsequent reactions, researchers developed compounds that exhibited significant cytotoxicity against cancer cell lines.
Case Study 2: Polymer Enhancement
In materials science research, the incorporation of this compound into polycarbonate matrices demonstrated improved impact resistance and thermal stability. The boron functionality was found to enhance the interaction between the polymer chains, resulting in superior mechanical properties compared to traditional formulations.
Mechanism of Action
The mechanism of action of 3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can form hydrogen bonds, the nitrile group can undergo nucleophilic addition, and the dioxaborolane ring can engage in cross-coupling reactions. These interactions enable the compound to act as a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Key analogs differ in substituent positions and functional groups, impacting reactivity and applications. Below is a comparative analysis:
Table 1: Structural Comparison of Tetramethyl-Dioxaborolane-Substituted Benzonitriles
*Similarity scores (0–1) based on structural overlap with the reference compound .
Key Observations:
Substituent Position: The 3-amino-5-boron substitution in the target compound distinguishes it from analogs like 3-methyl-5-boron (CAS 1220219-59-9) and 3-boron (CAS 214360-46-0) derivatives. The amino group’s electron-donating nature enhances nucleophilicity, making it more reactive in cross-coupling reactions than methyl- or methoxy-substituted analogs .
Electronic Effects: Methoxy-substituted analogs (e.g., 4-methoxy-3-boron) exhibit reduced reactivity in Suzuki couplings compared to amino-substituted derivatives due to weaker electron-donating effects .
Steric Considerations : The 2-boron-substituted analog (CAS 214360-48-2) has a lower similarity score (0.97), likely due to steric hindrance affecting coupling efficiency .
Stability and Handling
- Storage : Analogs such as 4-(tetramethyl-dioxaborolan-2-yl)benzonitrile require storage at 0–6°C, suggesting boronate esters may hydrolyze under ambient conditions . The target compound likely shares this sensitivity, necessitating cold storage.
- Purity : Commercial suppliers (e.g., Sigma-Aldrich) often provide boronate esters without analytical certification, emphasizing the need for in-house validation .
Biological Activity
3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS RN: 1036991-35-1) is a synthetic compound that has garnered interest for its potential biological activities. This article explores its structural characteristics, biological activity, and relevant case studies based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₇BN₂O₂, with a molecular weight of 244.1 g/mol. Its structure includes a boron-containing dioxaborolane moiety, which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1036991-35-1 |
| Molecular Formula | C₁₃H₁₇BN₂O₂ |
| Molecular Weight | 244.1 g/mol |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C#N |
| InChI | InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-15)6-11(16)7-10/h5-7H,16H2,1-4H3 |
Antiparasitic Activity
Recent studies have indicated that compounds similar to 3-amino derivatives exhibit significant antiparasitic activity. For instance, research on related dihydroquinazolinone compounds targeting PfATP4 showed promising results in inhibiting Na⁺-ATPase activity in Plasmodium falciparum, the causative agent of malaria. These findings suggest that the incorporation of polar functionalities can enhance both aqueous solubility and metabolic stability while maintaining biological efficacy .
Cytotoxicity and Selectivity
In vitro assays have demonstrated that the compound's cytotoxicity varies significantly across different cell lines. For example, derivatives with similar structural motifs were tested against HepG2 liver cancer cells, showing varying degrees of growth inhibition with EC₅₀ values ranging from low nanomolar to micromolar concentrations. The selectivity index (SI), which compares the cytotoxicity against cancer cells to non-cancerous cells, is crucial for evaluating the therapeutic potential of such compounds .
Study 1: Structure-Based Optimization
A study focused on optimizing a series of compounds similar to 3-amino derivatives found that modifications at specific positions significantly influenced both potency and selectivity against P. falciparum. The introduction of different substituents at the 8-position showed enhanced antiparasitic activity while maintaining acceptable metabolic stability in human liver microsomes .
Study 2: Screening for Inhibitory Activity
Another investigation screened various quinoxaline derivatives for their ability to inhibit NF-kB activity, a key regulator in inflammatory responses. Compounds with structural similarities to 3-amino derivatives were noted for their ability to significantly reduce luciferase activity in reporter assays, indicating potential anti-inflammatory properties .
Q & A
Q. What are the standard synthetic routes for preparing 3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and what catalytic systems are typically employed?
The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging the Suzuki-Miyaura coupling protocol. A two-step substitution approach is common: (i) introduction of the boronate ester group via borylation of a halogenated precursor (e.g., bromo- or iodo-benzonitrile derivatives) using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(PPh₃)₄), followed by (ii) regioselective amination at the 3-position. Reaction conditions often involve anhydrous solvents (THF or dioxane), elevated temperatures (80–100°C), and inert atmospheres to prevent boronate hydrolysis .
Q. Which analytical techniques are critical for characterizing this compound, and what spectral features should researchers prioritize?
Key techniques include:
- ¹¹B NMR : Confirms boron integration (δ ~30 ppm for dioxaborolane).
- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., nitrile-substituted ring) and methyl groups in the dioxaborolane moiety.
- X-ray crystallography : Resolves steric effects of the tetramethyl-dioxaborolane group and validates substitution patterns. SHELX programs (e.g., SHELXL) are widely used for refinement .
- HPLC-MS : Ensures purity and detects hydrolytic byproducts (e.g., boronic acids) .
Advanced Research Questions
Q. How can reaction yields be optimized for Suzuki-Miyaura couplings involving sterically hindered aryl boronate esters like this compound?
Catalyst selection and ligand design are critical. Bulky ligands (e.g., SPhos or XPhos) enhance steric tolerance, while microwave-assisted heating improves reaction kinetics. Solvent polarity adjustments (e.g., toluene/water biphasic systems) minimize boronate ester degradation. Pre-activation of the boronate via fluoride-mediated transmetallation (e.g., using CsF) can also enhance coupling efficiency with electron-deficient aryl halides .
Q. What computational methods are suitable for predicting the electronic properties of this compound in drug discovery contexts?
Density Functional Theory (DFT) calculations can model:
- Hardness (η) and electronegativity (χ) : Derived from ionization potential (I) and electron affinity (A) using Parr-Pearson equations (η = ½(I – A), χ = ½(I + A)) to assess reactivity in nucleophilic/electrophilic interactions .
- Frontier Molecular Orbitals (FMOs) : Predicts sites for covalent bonding (e.g., nitrile group participation in hydrogen bonding or π-stacking) .
Q. How should researchers address contradictions in crystallographic and spectroscopic data for this compound?
Discrepancies between X-ray structures and NMR/IR data often arise from dynamic effects (e.g., rotational freedom of the dioxaborolane ring). Strategies include:
- Temperature-dependent NMR : Resolves conformational averaging in solution.
- Twinned crystal analysis : SHELXL’s TWIN/BASF commands refine structures with overlapping lattices .
- Complementary techniques : Pair Raman spectroscopy with XRD to validate bond vibrations (e.g., B–O stretching at ~1,350 cm⁻¹) .
Methodological Tables
Table 1. Key Spectral Data for this compound
| Technique | Observed Features | Reference |
|---|---|---|
| ¹¹B NMR (DMSO) | δ 28–32 ppm (dioxaborolane) | |
| ¹H NMR (CDCl₃) | δ 1.3 ppm (s, 12H, CH₃), δ 6.8–7.5 ppm (Ar-H) | |
| X-ray | B–O bond length: ~1.36 Å; C≡N: ~1.14 Å |
Table 2. Common Side Reactions and Mitigation Strategies
| Side Reaction | Mitigation | Reference |
|---|---|---|
| Boronate ester hydrolysis | Use anhydrous solvents; avoid protic conditions | |
| Amination regioselectivity | Employ directing groups (e.g., –NO₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
